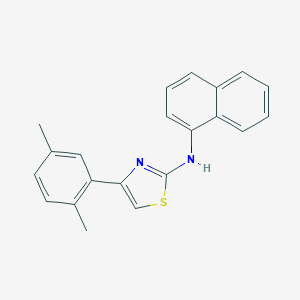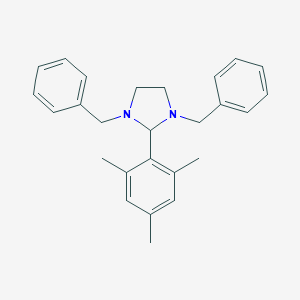
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine is a chemical compound with the molecular formula C26H30N2. It is a derivative of imidazolidine, characterized by the presence of two benzyl groups and a mesityl group attached to the imidazolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-2-mesitylimidazolidine typically involves the reaction of benzylamine with mesityl oxide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine is reacted with mesityl oxide in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of 1,3-dibenzyl-2-mesitylimidazolidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets industry standards .
化学反応の分析
Types of Reactions
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl and mesityl groups can undergo substitution reactions with suitable reagents to form substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized imidazolidine derivatives.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its anti-cancer properties, particularly in the treatment of breast and lung cancers.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1,3-dibenzyl-2-mesitylimidazolidine involves its interaction with molecular targets such as Hsp90. By binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90, the compound inhibits the chaperone function of Hsp90, leading to the degradation of client oncoproteins. This results in the inhibition of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine can be compared with other imidazolidine derivatives, such as:
1,3-Dibenzyl-2-aryl imidazolidine: Similar structure but with different aryl groups, showing varying degrees of Hsp90 inhibition.
1,3-Dimethyl-2-imidazolidinone: A cyclic urea used as a solvent, differing in its chemical properties and applications.
Benzimidazole derivatives: Known for their broad-spectrum pharmacological properties, including anti-cancer activity.
The uniqueness of 1,3-dibenzyl-2-mesitylimidazolidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C26H30N2 |
|---|---|
分子量 |
370.5g/mol |
IUPAC名 |
1,3-dibenzyl-2-(2,4,6-trimethylphenyl)imidazolidine |
InChI |
InChI=1S/C26H30N2/c1-20-16-21(2)25(22(3)17-20)26-27(18-23-10-6-4-7-11-23)14-15-28(26)19-24-12-8-5-9-13-24/h4-13,16-17,26H,14-15,18-19H2,1-3H3 |
InChIキー |
RRBDXAGVDNKOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-8-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline](/img/structure/B392399.png)
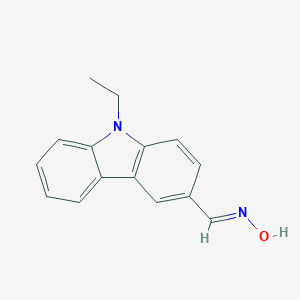
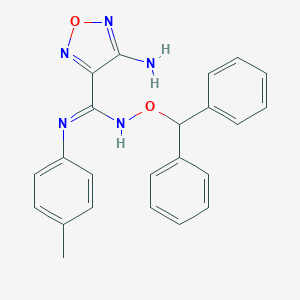
![1-(4-{2-[3-(2,5-DIMETHYLPHENYL)-5-(3-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOL-4-YL}BENZENESULFONYL)PIPERIDINE](/img/structure/B392403.png)
![4-amino-N'-[(3-bromobenzyl)oxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392404.png)

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)


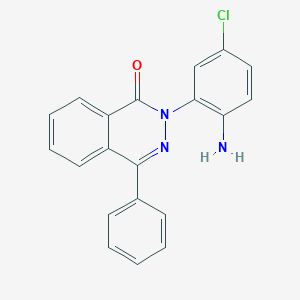
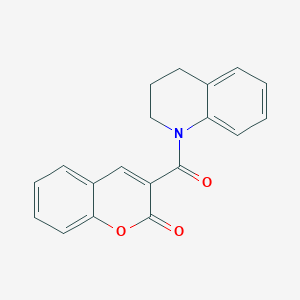
![1-(4-Propoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B392420.png)
